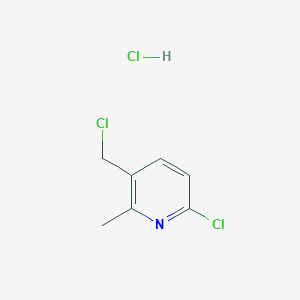

6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride

Beschreibung

Overview of 6-Chloro-3-(chloromethyl)-2-methylpyridine Hydrochloride as a Pyridine Derivative

This compound (molecular formula: $$ \text{C}7\text{H}7\text{Cl}2\text{N} \cdot \text{HCl} $$) is a halogenated pyridine derivative characterized by a chloromethyl (-CH$$2$$Cl) group at the 3-position, a methyl group at the 2-position, and a chlorine atom at the 6-position of the pyridine ring. The hydrochloride salt enhances the compound’s stability and solubility in polar solvents, making it suitable for synthetic applications. Pyridine derivatives like this compound serve as critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to undergo nucleophilic substitution and coupling reactions.

| Molecular Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}7\text{H}7\text{Cl}_2\text{N} \cdot \text{HCl} $$ |

| Molecular Weight | 212.5 g/mol |

| CAS Number | 1211530-38-9 |

| SMILES | CC1=C(C=CC(=N1)Cl)CCl |

| InChI Key | GVFLUPICHOKZHS-UHFFFAOYSA-N |

The compound’s structural features, including its electron-deficient aromatic ring and reactive chloromethyl group, enable its use in cross-coupling reactions and functional group transformations.

Historical Context and Discovery of the Compound

The synthesis of this compound is rooted in the Blanc chloromethylation reaction, a method developed in the early 20th century for introducing chloromethyl groups onto aromatic rings. This reaction involves the treatment of pyridine derivatives with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. The hydrochloride form likely emerged from subsequent protonation to improve crystallinity and handling.

Recent advancements in heterocyclic chemistry have optimized the compound’s synthesis. For example, modern protocols use controlled stoichiometry of formaldehyde and HCl to minimize byproducts like bis(chloromethyl) ether, a known carcinogen. The compound’s discovery parallels the development of antihistamines and α-agonists, where chloromethylpyridines serve as key intermediates.

Relevance and Scope of Research in Heterocyclic Chemistry

Chloromethylpyridines occupy a niche in heterocyclic chemistry due to their dual functionality: the pyridine ring participates in coordination chemistry, while the chloromethyl group enables alkylation and cross-coupling. Research on this compound has focused on:

- Drug Synthesis : As a precursor to antihistamines and neurotransmitters.

- Material Science : Functionalizing polymers via nucleophilic substitution.

- Catalysis : Serving as a ligand in transition metal complexes.

The compound’s versatility is exemplified by its role in synthesizing metaraminol and phenylephrine derivatives, where the chloromethyl group is displaced by amine nucleophiles.

Objectives and Structure of the Academic Review

This review systematically examines:

- Synthetic Methodologies : Blanc chloromethylation, Friedel-Crafts acylation, and modern catalytic approaches.

- Structural and Spectroscopic Analysis : NMR ($$ ^1\text{H} $$, $$ ^{13}\text{C} $$, $$ ^{19}\text{F} $$), mass spectrometry, and X-ray crystallography data.

- Applications : Pharmaceutical intermediates, ligands, and polymer modifiers.

By synthesizing data from peer-reviewed studies and patents, this review aims to establish a foundational understanding of the compound’s chemistry and utility, excluding extraneous discussions of pharmacokinetics or toxicology.

Eigenschaften

Molekularformel |

C7H8Cl3N |

|---|---|

Molekulargewicht |

212.5 g/mol |

IUPAC-Name |

6-chloro-3-(chloromethyl)-2-methylpyridine;hydrochloride |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-5-6(4-8)2-3-7(9)10-5;/h2-3H,4H2,1H3;1H |

InChI-Schlüssel |

UEIZQWHNOMTFSD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)Cl)CCl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Initial Chlorination of 2-Methylpyridine

Reaction Optimization

Temperature and Pressure Control

Optimal chlorination occurs at 190–210°C , with higher temperatures favoring over-chlorination and lower temperatures reducing reaction rates. Pressure is maintained slightly above atmospheric to prevent chlorine gas escape.

Initiator Selection

The choice of initiator significantly impacts yield and selectivity:

| Initiator | Selectivity (%) | Yield (%) |

|---|---|---|

| 2-Methylpyridine HCl | 78 | 85 |

| 2-Chloromethylpyridine | 82 | 88 |

Solvent Effects

Non-polar solvents like CCl₄ improve chlorine solubility and reduce side reactions. Polar solvents (e.g., DCM) are less effective due to increased ionic byproduct formation.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance efficiency:

Distillation and Purification

Crude product is distilled under vacuum (10–15 mmHg ) to separate unreacted precursors. Final purification involves recrystallization from ethanol-water mixtures, yielding a white crystalline solid with >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination generates undesired isomers (e.g., 4-chloro derivatives). Strategies include:

Equipment Corrosion

Chlorine and HCl gas necessitate corrosion-resistant reactors (e.g., Hastelloy C-276 or glass-lined steel).

Comparative Analysis of Synthetic Routes

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 75–80 | 85–90 |

| Purity (%) | 95–97 | 98–99 |

| Energy Consumption | High | Moderate |

| Scalability | Limited | High |

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of 6-chloro-3-(methyl)aminopyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of aminopyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for further functionalization, making it a versatile building block for developing new therapeutic agents.

Research indicates that this compound exhibits significant biological activity, particularly:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations reveal that it may have anticancer properties by interacting with biological targets such as enzymes and receptors. The chloromethyl group facilitates covalent interactions with nucleophilic sites on proteins, which is crucial for enzyme inhibition and receptor modulation.

Anticancer Research

A study conducted on the effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The compound was tested on human breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM over 48 hours. Further analysis revealed that the compound activates caspase pathways, leading to programmed cell death.

Antimicrobial Activity

In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

- Appearance : Likely a crystalline solid (analogous to 2-(chloromethyl)pyridine hydrochloride, which is white to yellow-brown) .

- Stability : Reactive due to the chloromethyl group; sensitive to moisture and heat.

- Hazards : Expected to cause skin/eye irritation and systemic toxicity upon exposure, similar to related chloromethylpyridines .

Applications :

Primarily used as an intermediate in pharmaceutical and agrochemical synthesis. The chloromethyl group enables alkylation reactions, while the chloro and methyl substituents influence regioselectivity in further functionalization.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key pyridine derivatives are compared below based on substituent positions, functional groups, and applications:

Key Differences and Reactivity

Chloromethyl vs. Carbonyl Chloride: Chloromethyl groups (user’s compound) undergo nucleophilic substitution, whereas carbonyl chlorides () participate in acylation or esterification .

Molecular Weight and Solubility :

- Higher molecular weight (226.52 g/mol) compared to simpler analogs like 2-(chloromethyl)pyridine hydrochloride (164.03 g/mol) reduces solubility in polar solvents .

Applications :

Biologische Aktivität

6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride is a chemical compound with diverse biological activities. Its structure, characterized by the presence of chlorine and chloromethyl groups on a pyridine ring, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7Cl2N

- CAS Number : 1211530-38-9

- Structure : The compound features two chlorine atoms and a methyl group attached to a pyridine ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Activity : There is evidence that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- The compound may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

- Its structural features might allow it to interfere with cellular signaling pathways associated with tumor growth or microbial resistance.

Case Studies

-

Carcinogenicity Studies :

- A bioassay conducted on Fischer 344 rats and B6C3F1 mice indicated that 3-(chloromethyl)pyridine hydrochloride (a related compound) was carcinogenic, producing tumors at the site of administration. The study administered doses of 75 or 150 mg/kg for rats and 100 or 200 mg/kg for mice over extended periods, revealing significant tumor incidences related to dosage levels .

-

Antimicrobial Testing :

- In vitro studies have shown that derivatives of chlorinated pyridines exhibit antimicrobial properties against various bacterial strains. These findings suggest that similar compounds could be explored for their effectiveness in treating bacterial infections .

Comparative Analysis

A comparative analysis of similar compounds reveals unique aspects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.